molecular formula C17H13NO3 B14611549 3-(4-Cyanophenyl)-2-oxopropyl benzoate CAS No. 59824-25-8

3-(4-Cyanophenyl)-2-oxopropyl benzoate

Cat. No.: B14611549
CAS No.: 59824-25-8
M. Wt: 279.29 g/mol
InChI Key: CMMUQHOBNQDDIA-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-oxopropyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group and an oxopropyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-oxopropyl benzoate typically involves the reaction of 4-cyanophenylacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-oxopropyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Cyanophenyl)-2-oxopropyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-2-oxopropyl benzoate involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-cyanophenyl benzoate
  • 4-Cyanophenyl benzoate
  • 3-(4-Methoxyphenyl)-2-oxopropyl benzoate

Uniqueness

3-(4-Cyanophenyl)-2-oxopropyl benzoate is unique due to the presence of both the cyanophenyl and oxopropyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

59824-25-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

[3-(4-cyanophenyl)-2-oxopropyl] benzoate

InChI

InChI=1S/C17H13NO3/c18-11-14-8-6-13(7-9-14)10-16(19)12-21-17(20)15-4-2-1-3-5-15/h1-9H,10,12H2

InChI Key

CMMUQHOBNQDDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CC2=CC=C(C=C2)C#N

Origin of Product

United States

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